N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a butan-2-yl group attached to the nitrogen atom and a methyl group at the third position of the oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxidized oxadiazole compounds.
Scientific Research Applications
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butan-2-yl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-thiol
- N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-carboxamide
- N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-ylmethanol
Uniqueness
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, while the methyl group at the third position of the oxadiazole ring influences its reactivity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-5(2)8-7-9-6(3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
HSORVPCGORUAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NO1)C |
Origin of Product |
United States |
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